4'-Methyl-4-(p-tolyl)butyrophenone

描述

Contextualization of Butyrophenone (B1668137) Derivatives in Organic Chemistry Research

The butyrophenone framework, which consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl chain (1-phenylbutan-1-one), is a foundational structure in synthetic and medicinal chemistry. wikipedia.org The versatility of this chemical scaffold allows for a wide range of substitutions on both the phenyl ring and the butyl chain, leading to a diverse chemical space. These derivatives are not merely academic curiosities; they form the basis of numerous compounds with significant biological activity. nih.govdrugbank.com Historically, research into butyrophenone derivatives has been a fruitful area, leading to the discovery of important pharmaceutical agents. researchgate.net For instance, the strategic placement of substituents has been shown to profoundly influence the pharmacological profiles of these molecules. nih.govnih.gov This has made the synthesis and study of novel butyrophenone analogs a continued focus of research. worldresearchlibrary.orglongdom.org

Rationale for Academic Investigation of Substituted Butyrophenones

The academic investigation of substituted butyrophenones is driven by several key factors. Primarily, they serve as valuable molecular probes to explore structure-activity relationships (SAR). By systematically altering substituents on the butyrophenone core and evaluating the resulting changes in properties, chemists can develop models that predict the biological or chemical activity of related compounds. nih.govnih.gov This approach is fundamental to rational drug design and the development of new synthetic methodologies.

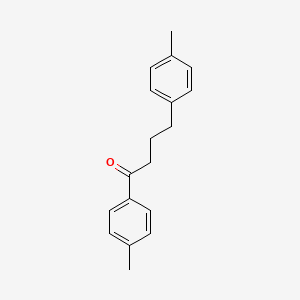

Structural Characterization and Nomenclature of 4'-Methyl-4-(p-tolyl)butyrophenone

This compound is a diaryl-substituted ketone. Its structure features a central four-carbon chain. One end of this chain is a carbonyl group (C=O), which is attached to a phenyl ring that is itself substituted with a methyl group at the para (4-position). This entire moiety is a p-tolyl group, making the core a "butyrophenone" where the phenyl part is a p-tolyl group. The other end of the four-carbon chain (the 4-position of the butanone) is attached to a second p-tolyl group.

Following IUPAC nomenclature rules, the compound is systematically named 1,4-bis(4-methylphenyl)butan-1-one . chemicalbook.com The "butan-1-one" indicates a four-carbon chain with a ketone at the first carbon. The "1,4-bis(4-methylphenyl)" specifies that there are two identical groups, (4-methylphenyl) or p-tolyl groups, attached at positions 1 and 4 of the butane (B89635) chain. chemicalbook.com The common name, this compound, describes the molecule by viewing it as a substituted butyrophenone.

The key structural features are the two p-tolyl rings, the propyl chain linker (-CH2-CH2-CH2-), and the carbonyl functional group. These features dictate the compound's chemical reactivity and its spectral properties.

Compound Data Tables

The following tables summarize key identifiers and properties for this compound and its parent compound, butyrophenone.

Table 1: Chemical Identification of this compound Data sourced from chemicalbook.com

| Identifier | Value |

| Systematic Name | 1,4-bis(4-methylphenyl)butan-1-one |

| Common Name | This compound |

| CAS Number | 71607-33-5 |

| Molecular Formula | C18H20O |

| Molecular Weight | 252.35 g/mol |

Table 2: Chemical Identification of Butyrophenone (Parent Compound) Data sourced from wikipedia.org

| Identifier | Value |

| Systematic Name | 1-Phenylbutan-1-one |

| Common Name | Butyrophenone |

| CAS Number | 495-40-9 |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

Structure

3D Structure

属性

CAS 编号 |

71607-33-5 |

|---|---|

分子式 |

C18H20O |

分子量 |

252.3 g/mol |

IUPAC 名称 |

1,4-bis(4-methylphenyl)butan-1-one |

InChI |

InChI=1S/C18H20O/c1-14-6-10-16(11-7-14)4-3-5-18(19)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3 |

InChI 键 |

WJZFUWHFSTYLIY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)C |

规范 SMILES |

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)C |

其他CAS编号 |

71607-33-5 |

产品来源 |

United States |

Metabolic Pathways and Biotransformation of 4 Methyl 4 P Tolyl Butyrophenone

In Vitro Metabolic Profiling Using Hepatic Systems

To investigate the metabolic fate of 4'-Methyl-4-(p-tolyl)butyrophenone, in vitro models utilizing hepatic systems such as human liver microsomes (HLMs) are employed. nih.govresearchgate.netnih.gov These systems contain a rich complement of drug-metabolizing enzymes and allow for the detailed characterization of metabolic pathways in a controlled environment. nih.gov

Elucidation of Phase I Biotransformations

Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. nih.govdrughunter.com These transformations are often mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net

A primary Phase I metabolic pathway for butyrophenone (B1668137) derivatives involves oxidative transformations. drughunter.com For this compound, this includes the hydroxylation of both the alkyl chain and the aromatic rings. The methyl group on the p-tolyl moiety is a likely site for hydroxylation, leading to the formation of a primary alcohol. Additionally, the aromatic rings can undergo hydroxylation at various positions. nih.govresearchgate.net

The carbonyl group within the butyrophenone structure is susceptible to reductive metabolism. drughunter.com This transformation involves the reduction of the ketone to a secondary alcohol, a common pathway for xenobiotics containing a carbonyl moiety. nih.gov

Demethylation and dealkylation are other significant Phase I metabolic routes. nih.gov In the case of this compound, the methyl group attached to the phenyl ring can be removed. Dealkylation can also occur, involving the cleavage of the bond between the carbonyl group and the aromatic ring or within the butyl chain, although this is generally a less common pathway for this class of compounds. nih.govnih.gov

Characterization of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

Following Phase I biotransformation, the newly introduced or exposed functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. drughunter.comuomus.edu.iqnumberanalytics.com These reactions involve the addition of endogenous polar molecules, significantly increasing the water solubility of the metabolite and facilitating its elimination. drughunter.comnumberanalytics.com

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. upol.cz The hydroxylated metabolites of this compound are prime candidates for glucuronidation. upol.cz

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl moieties. upol.cz This represents another potential conjugation pathway for the hydroxylated metabolites.

Methylation: While less common for increasing water solubility, methylation, catalyzed by methyltransferases (MTs), can occur on hydroxyl or other functional groups, primarily serving to terminate or alter biological activity. uomus.edu.iqnumberanalytics.comupol.cz

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism

The cytochrome P450 system is a critical component of Phase I metabolism, with several isoenzymes contributing to the biotransformation of a wide array of xenobiotics. researchgate.netmdpi.com Identifying the specific CYP isoenzymes involved in the metabolism of this compound is crucial for understanding its metabolic profile.

Studies on similar butyrophenone structures, such as 4'-methyl-α-pyrrolidinobutyrophenone (MPBP), have shown that multiple CYP isoenzymes are involved in their metabolism. nih.govresearchgate.net Specifically, CYP2D6, CYP2C19, and CYP1A2 have been identified as key enzymes responsible for the hydroxylation of the 4'-methyl group. nih.govresearchgate.net It is highly probable that these same isoenzymes play a significant role in the metabolism of this compound.

Further investigations using recombinant human CYP isoenzymes and specific chemical inhibitors can precisely delineate the contribution of each enzyme to the various metabolic pathways. For instance, the involvement of CYP3A4, CYP2B6, and CYP2C9 has been noted in the metabolism of other drugs with similar structural features, suggesting they may also contribute to a lesser extent to the biotransformation of this compound. nih.gov

Table 1: Potential Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite | Enzyme Family |

|---|---|---|

| Aromatic Hydroxylation | 4'-(Hydroxymethyl)-4-(p-tolyl)butyrophenone | Cytochrome P450 |

| Alkyl Hydroxylation | 4'-Methyl-4-(p-tolyl)-(hydroxybutyl)phenone | Cytochrome P450 |

| Carbonyl Reduction | 1-(4-Methylphenyl)-4-(p-tolyl)butan-1-ol | Carbonyl Reductases |

| Demethylation | 4'-Hydroxy-4-(p-tolyl)butyrophenone | Cytochrome P450 |

Table 2: Potential Phase II Conjugates of this compound Metabolites

| Conjugation Reaction | Substrate (Phase I Metabolite) | Resulting Conjugate | Enzyme Family |

|---|---|---|---|

| Glucuronidation | Hydroxylated Metabolites | Glucuronide Conjugate | UGTs |

| Sulfation | Hydroxylated Metabolites | Sulfate Conjugate | SULTs |

Table 3: Cytochrome P450 Isoenzymes Potentially Involved in the Metabolism of this compound

| CYP Isoenzyme | Metabolic Reaction | Evidence/Rationale |

|---|---|---|

| CYP2D6 | Aromatic Hydroxylation | Major enzyme in metabolism of similar butyrophenones. nih.govresearchgate.net |

| CYP2C19 | Aromatic Hydroxylation | Significant contributor to metabolism of similar butyrophenones. nih.govresearchgate.net |

| CYP1A2 | Aromatic Hydroxylation | Contributor to metabolism of similar butyrophenones. nih.govresearchgate.net |

| CYP3A4 | Hydroxylation, Dealkylation | Involved in metabolism of various drugs with similar structures. nih.gov |

| CYP2B6 | Hydroxylation, Dealkylation | Involved in metabolism of various drugs with similar structures. nih.gov |

| CYP2C9 | Hydroxylation, Dealkylation | Involved in metabolism of various drugs with similar structures. nih.gov |

Identification of Specific CYP Isoenzymes Catalyzing 4'-Methyl and Butyrophenone Transformations (e.g., CYP2D6, CYP2C19, CYP1A2)

The initial and crucial step in the metabolism of MPBP, the hydroxylation of its 4'-methyl group to form 4'-(hydroxymethyl)-α-pyrrolidinobutyrophenone (HO-MPBP), is catalyzed by a specific set of cytochrome P450 (CYP) isoenzymes. psu.edunih.gov Studies using human liver microsomes (HLM) and cDNA-expressed human CYP enzymes have definitively identified three key isoenzymes involved in this transformation: CYP2D6, CYP2C19, and CYP1A2 . psu.edunih.gov

| CYP Isoenzyme | Contribution to Net Clearance |

|---|---|

| CYP2D6 | 54% psu.edunih.gov |

| CYP2C19 | 30% psu.edunih.gov |

| CYP1A2 | 16% psu.edunih.gov |

The significant role of CYP2D6 and CYP2C19 is further supported by experiments with microsomes from individuals classified as poor metabolizers for these enzymes. Compared to pooled HLM, HO-MPBP formation was 78% lower in HLM from CYP2D6 poor metabolizers and 79% lower in HLM from CYP2C19 poor metabolizers, underscoring their critical role in this metabolic pathway. psu.edunih.gov

Kinetic Analysis of Enzyme-Mediated Metabolic Processes

Kinetic analysis through chemical inhibition studies provides further insight into the roles of the identified CYP isoenzymes at different substrate concentrations. By using specific inhibitors for each enzyme, researchers can quantify the reduction in metabolite formation and thus deduce the enzyme's contribution.

In studies with pooled human liver microsomes, the formation of the hydroxylated metabolite of MPBP (HO-MPBP) was measured in the presence of inhibitors for CYP2D6 (quinidine), CYP2C19 (fluconazole), and CYP1A2 (α-naphthoflavone). The results demonstrate that the relative importance of these enzymes can shift with substrate concentration. nih.gov

At a low MPBP concentration (1 µM), the high-affinity CYP2D6 enzyme is dominant, with its inhibition by quinidine (B1679956) causing an 83% reduction in metabolite formation. psu.edunih.gov At a higher concentration (50 µM), the inhibitory effects become more evenly distributed among the three enzymes, reflecting a greater contribution from the lower-affinity CYP2C19 and CYP1A2 enzymes as CYP2D6 becomes saturated. nih.gov

| Inhibitor | Target Enzyme | MPBP Concentration | Reduction in Metabolite Formation |

|---|---|---|---|

| Quinidine | CYP2D6 | 1 µM | 83% psu.edunih.gov |

| 50 µM | 41% psu.edunih.gov | ||

| Fluconazole | CYP2C19 | 1 µM | 53% psu.edunih.gov |

| 50 µM | 47% psu.edunih.gov | ||

| α-Naphthoflavone | CYP1A2 | 1 µM | 47% psu.edunih.gov |

| 50 µM | 45% psu.edunih.gov |

Structure-Metabolism Relationships of Butyrophenone Derivatives

The metabolic fate of butyrophenone derivatives, including the pyrrolidinophenone subclass, is heavily influenced by their chemical structure. Specific functional groups and substituents on the molecule dictate which metabolic pathways are favored and which enzymes are primarily involved.

Influence of 4'-Methyl and α-Pyrrolidino Substituents on Metabolic Fate

In MPBP, two key structural features guide its metabolism: the 4'-methyl group on the phenyl ring and the α-pyrrolidino group .

4'-Methyl Group: This substituent is a primary target for Phase I metabolism. As established, the methyl group undergoes oxidation via CYP2D6, CYP2C19, and CYP1A2 to form a hydroxymethyl metabolite (HO-MPBP). nih.gov This initial hydroxylation is a common pathway for many 4'-methyl substituted pyrrolidinophenones. psu.edu This primary alcohol can then be further oxidized to a carboxylic acid, which has been identified as a major metabolite for this class of compounds. nih.govpsu.edu

α-Pyrrolidino Group: The pyrrolidine (B122466) ring is another key site for metabolic transformation. Common metabolic pathways for pyrrolidinophenones involve oxidation of this ring. nih.govnih.gov This can lead to hydroxylation at various positions on the ring, followed by dehydrogenation to form the corresponding lactam metabolite. nih.govnih.gov For some related compounds, the pyrrolidine ring can also be opened to form a carboxylic acid. nih.gov The steric hindrance provided by the pyrrolidine ring can also influence other metabolic pathways; for instance, it has been suggested to hinder the reduction of the adjacent keto group compared to cathinones lacking this ring structure. nih.gov

Comparative Metabolic Studies with Structurally Related Butyrophenones and Pyrrolidinophenones

Comparing the metabolism of MPBP to its structural relatives reveals key structure-metabolism relationships.

Comparison with other α-Pyrrolidinophenones (APPs): The metabolism of APPs is highly dependent on the length of the α-carbon alkyl chain and substitutions on the phenyl ring. nih.gov

MPBP vs. α-PBP: α-Pyrrolidinobutiophenone (α-PBP) lacks the 4'-methyl group of MPBP. Its metabolism focuses on reduction of the ketone group and oxidation of the pyrrolidine ring. nih.gov

MPBP vs. MDPV: 3,4-Methylenedioxypyrovalerone (MDPV) has a longer alkyl chain (valerophenone) and a methylenedioxy group on the phenyl ring instead of a methyl group. The primary metabolic pathway for MDPV is the opening of the methylenedioxy ring (demethylenation), a reaction also catalyzed by CYP2C19, CYP2D6, and CYP1A2, followed by methylation. nih.govfrontiersin.org This highlights how different phenyl ring substituents direct the initial metabolic attack.

Influence of Alkyl Chain Length: Comparing α-pyrrolidinobutiophenones (like MPBP and α-PBP) with α-pyrrolidinovalerophenones (like α-PVP and MDPV) suggests that the shorter butyrophenone chain may favor more extensive metabolism via ketone reduction. nih.gov In contrast, the presence of the pyrrolidine ring in general tends to hinder this reduction compared to cathinones without it. nih.gov

Comparison with Classical Butyrophenones: Classical butyrophenone antipsychotics, such as haloperidol (B65202), lack the pyrrolidine and α-alkyl substitutions of MPBP. Haloperidol's metabolism involves reduction of the keto group and oxidative N-dealkylation at a piperidine (B6355638) ring, processes also catalyzed by CYP3A4 and CYP2D6. nih.gov While some of the same enzymes are involved, the specific metabolic pathways differ significantly due to the distinct substituents attached to the common butyrophenone core.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with biological targets. For butyrophenone (B1668137) derivatives, the flexibility of the four-carbon chain allows the molecule to adopt various spatial arrangements. The most stable conformation, or the one required for a specific molecular interaction, is influenced by the steric and electronic properties of the substituents on the aromatic rings.

In the case of 4'-Methyl-4-(p-tolyl)butyrophenone, the presence of two aromatic rings connected by a flexible chain suggests that the molecule can exist in a range of conformations, from folded to extended. The folded conformations would be stabilized by intramolecular forces, such as van der Waals interactions between the two aromatic rings. The extended conformations, on the other hand, would minimize steric hindrance between the bulky groups. The preferred conformation in a biological system would depend on the specific topology of the binding site.

Stereochemistry also plays a pivotal role in the activity of chiral molecules. If a chiral center is present, the different enantiomers can exhibit significantly different biological activities. While this compound itself is not chiral, the introduction of a substituent on the butyrophenone chain could create a stereocenter. In such hypothetical analogs, one enantiomer might fit optimally into a binding pocket, while the other may have a weaker interaction or interact with a different target altogether.

Substituent Effects on Molecular Interactions within Butyrophenone Chemical Space

The nature and position of substituents on the butyrophenone scaffold are fundamental to its molecular interactions. These substituents can influence the compound's electronic distribution, lipophilicity, and steric profile, all of which are key factors in its potential binding affinity and selectivity for a biological target.

Elucidating the Role of the 4'-Methyl Substitution

From a steric perspective, the 4'-methyl group adds bulk to the molecule, which can be crucial for fitting into a specific binding pocket. It can also enhance the lipophilicity of the compound, which may affect its ability to cross cell membranes and its distribution within a biological system. The table below illustrates the effect of a 4'-substituent on the lipophilicity (logP) of a hypothetical series of butyrophenone analogs.

| Substituent at 4'-position | logP (Predicted) |

| H | 3.50 |

| CH3 | 4.05 |

| Cl | 4.20 |

| OCH3 | 3.65 |

Note: The logP values are hypothetical and for illustrative purposes only.

Investigating the Significance of the p-Tolyl Moiety at the 4-Position

The presence of a p-tolyl group at the 4-position of the butyrophenone chain is another defining characteristic of this molecule. This moiety consists of a phenyl ring with a methyl group at the para-position. This second aromatic ring significantly increases the size and lipophilicity of the molecule. The p-tolyl group can participate in various non-covalent interactions, including π-π stacking with aromatic residues in a binding site and hydrophobic interactions.

Contributions of the Butyrophenone Chain Length and Keto Group to Molecular Properties

The n-butyl chain in butyrophenones is a classic feature of this class of compounds. The length of this chain has been found to be optimal for the activity of many biologically active butyrophenones. A shorter or longer chain can lead to a significant decrease in activity, suggesting that the four-carbon spacer is ideal for positioning the two aromatic ends of the molecule at an appropriate distance to span a binding site.

The keto group is a key functional group that can act as a hydrogen bond acceptor. This ability to form hydrogen bonds is often crucial for the high-affinity binding of a ligand to its receptor. The carbonyl oxygen can interact with hydrogen bond donors, such as the side chains of amino acids like serine, threonine, or asparagine, in a protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Development of Predictive Models for Analogues based on Structural Descriptors

While a specific QSAR model for this compound is not available, one can be hypothetically developed for a series of its analogs. This would involve synthesizing a library of related compounds with variations at different positions (e.g., different substituents on the aromatic rings, different chain lengths) and measuring their biological activity.

Structural descriptors for each analog would then be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity.

An example of a hypothetical QSAR equation for a series of butyrophenone analogs is shown below:

log(1/C) = 0.5 * logP - 0.2 * MW + 0.8 * HBA + 2.1

Where:

log(1/C) is the biological activity

logP is the lipophilicity

MW is the molecular weight

HBA is the number of hydrogen bond acceptors

Such a model could then be used to predict the activity of this compound and to guide the design of new analogs with potentially improved properties.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of available scientific literature, no specific research articles or data pertaining to the structure-activity relationship (SAR) studies, molecular design principles, or bioisosteric replacement strategies for the chemical compound this compound could be located.

The inquiry, which focused on detailed aspects of the compound's medicinal chemistry, including the identification of key structural features for modulating its biological activity and rational analogue design, did not yield any dedicated studies.

General searches for the structure-activity relationships of the broader class of butyrophenones provided some well-established principles. For instance, in many biologically active butyrophenone derivatives, a fluorine atom at the para-position of the phenyl ring is known to enhance activity. The three-carbon chain (butyro- portion) is often optimal for activity, and the presence of a carbonyl group and a cyclic amino moiety are also frequently cited as important for the pharmacological effects of this class of compounds.

However, none of the retrieved scientific literature specifically discusses the influence of the 4'-methyl group or the 4-(p-tolyl) moiety on the biological activity of the butyrophenone scaffold. The absence of such specific data prevents a detailed analysis as requested in the article outline.

Similarly, investigations into bioisosteric replacement and rational analogue design are highly specific to the target compound and its biological target. Without any foundational research on the activity of this compound, any discussion of these topics would be purely speculative and would not adhere to the required scientifically accurate and evidence-based standard.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific SAR and molecular design principles cannot be generated at this time due to the lack of available research data.

Analytical Characterization Methodologies for 4 Methyl 4 P Tolyl Butyrophenone

Chromatographic Separation Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of butyrophenones, including 4'-Methyl-4-(p-tolyl)butyrophenone, in various matrices. nih.govbasicmedicalkey.com The versatility of HPLC allows for its application in pharmaceutical formulations, stability testing of drug substances, and the analysis of biological fluids. basicmedicalkey.com

Research Findings:

A typical HPLC system for the analysis of related compounds consists of a solvent reservoir, a pump, a loop injector, a column, a detector (commonly UV/visible), and a data capture system. basicmedicalkey.com For butyrophenones, reversed-phase columns, such as C18 or specialized polymer-based columns, are frequently utilized. researchgate.net The mobile phase often comprises a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH adjusted to optimize separation. researchgate.netsielc.com For instance, a mobile phase of phosphate (B84403) buffer (pH 4.0) and acetonitrile (70:30, v/v) has been successfully used for the analysis of haloperidol (B65202), a related butyrophenone (B1668137). researchgate.net

In a study on the analysis of seven butyrophenones in human whole blood, a Nucleosil C18 column was used with a mobile phase of 2 mM HCOONH4-acetonitrile (55:45, v/v; pH 3.0). researchgate.net This method demonstrated excellent linearity with correlation coefficients greater than 0.999. researchgate.net Another HPLC method developed for haloperidol in breast milk showed linearity in the concentration range of 5–250 ng/mL with a sensitivity of 5 ng/mL. researchgate.net Furthermore, a sensitive HPLC-UV method was developed for quantifying potential genotoxic impurities, methyl p-toluenesulfonate and ethyl p-toluenesulfonate, in pharmaceutical ingredients, showcasing the technique's ability to detect trace levels of related substances. nih.gov

Table 1: HPLC Method Parameters for Butyrophenone Analysis

| Parameter | Example 1: Haloperidol in Breast Milk | Example 2: Butyrophenones in Blood | Example 3: Genotoxic Impurities |

| Column | Reversed-phase C18 | Nucleosil C18 (150 x 1 mm) | Not Specified |

| Mobile Phase | Phosphate buffer (pH 4.0):acetonitrile (70:30, v/v) | 2 mM HCOONH4-acetonitrile (55:45, v/v; pH 3.0) | Not Specified |

| Detection | UV at 254 nm | Not Specified | UV |

| Linearity | 5–250 ng/mL | 0.1-50 ng/ml and 0.25-50 ng/ml | LOQ to 6 μg/mL |

| Sensitivity | 5 ng/mL | 0.075 and 0.100 ng/ml | LOD: 0.15 ppm, LOQ: 0.5 ppm |

| Internal Standard | Moperone | Not Specified | Not Specified |

This table is interactive. Users can sort and filter the data.

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC) serves as a valuable tool for the rapid, preliminary screening and identification of compounds. rjpbcs.com It is a cost-effective and straightforward method often employed before more complex techniques like HPLC. rjpbcs.comnih.gov

Research Findings:

For the analysis of related compounds, TLC is used for qualitative and quantitative purposes. nih.gov The separation is achieved on a plate coated with a stationary phase, such as silica (B1680970) gel, and a suitable mobile phase. nih.gov For example, a high-performance thin-layer chromatography (HPTLC) method for the quantitative analysis of haloperidol in tablets used a mobile phase of acetone/chloroform/n-butanol/acetic acid glacial/water (5:10:10:2.5:2.5 v/v/v/v/v). nih.gov The separated spots are then visualized, often under UV light. rjpbcs.com

The HPTLC method for haloperidol demonstrated good linearity in the range of 10-100 ng/µL, with a limit of detection of 0.89 ng/µL and a limit of quantification of 2.71 ng/µL. nih.gov This indicates the sensitivity of TLC for detecting and quantifying butyrophenone-related structures. nih.gov The technique is particularly useful for analyzing multiple samples simultaneously, making it efficient for screening purposes. nih.gov

Table 2: HPTLC Method for Haloperidol Analysis

| Parameter | Value |

| Stationary Phase | Silica gel F 254 HPTLC plates |

| Mobile Phase | acetone/chloroform/n-butanol/acetic acid glacial/water (5:10:10:2.5:2.5 v/v/v/v/v) |

| Detection Wavelength | 254 nm |

| Linearity Range | 10-100 ng/µL |

| Limit of Detection (LOD) | 0.89 ng/µL |

| Limit of Quantification (LOQ) | 2.71 ng/µL |

| Accuracy | 97.76 to 100.33% |

This table is interactive. Users can sort and filter the data.

Advanced Hyphenated Techniques for In-Depth Analysis

For more comprehensive and sensitive analysis, chromatographic techniques are often coupled with mass spectrometry, a combination known as a hyphenated technique.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) for Metabolite Identification and Trace Analysis

LC-MS/MS and GC-MS/MS are powerful analytical tools that provide high sensitivity and selectivity, making them ideal for identifying metabolites and performing trace analysis of compounds in complex biological matrices. nih.govresearchgate.net

Research Findings:

LC-MS/MS has been widely used for the analysis of butyrophenones and their metabolites in biological fluids like plasma and urine. researchgate.netnih.gov This technique allows for the direct injection of crude biological samples in some cases, simplifying sample preparation. researchgate.net In a study analyzing seven butyrophenones, LC-MS/MS was used to monitor four characteristic ions for each drug, enhancing selectivity. researchgate.net The method showed excellent linearity and low detection limits, for instance, 0.075 ng/ml for haloperidol. researchgate.net The high sensitivity of LC-MS/MS makes it suitable for pharmacokinetic studies, where low concentrations of drugs and their metabolites need to be measured. nih.gov

GC-MS is a first-choice technique for the analysis of volatile compounds and can be extended to non-volatile compounds after derivatization. researchgate.net A GC-MS method for analyzing genotoxic impurities in dobutamine (B195870) hydrochloride demonstrated high sensitivity and specificity, with a linear response in the concentration range of LOQ to 0.18 mg.g-1. orientjchem.org For the analysis of this compound, which is a volatile compound, GC-MS can provide detailed information about its structure through its mass spectrum. The mass spectrum of the related compound p-tolyl butyrate (B1204436) shows characteristic fragment ions that can be used for its identification. nih.gov

Table 3: Performance of MS/MS Techniques in Drug Analysis

| Technique | Analyte(s) | Matrix | Key Findings |

| LC-MS/MS | Seven Butyrophenones | Human Whole Blood | High selectivity by monitoring 4 characteristic ions per drug; LOD of 0.075 ng/ml for haloperidol. researchgate.net |

| LC-MS/MS | Glucocorticoids & Stimulants | Biological Fluids | High sensitivity and selectivity for pharmacokinetic studies and doping analysis. nih.gov |

| GC-MS | Genotoxic Impurities | Dobutamine HCl | Linear response from LOQ to 0.18 mg.g-1; high specificity and accuracy. orientjchem.org |

| GC-MS | Methionine-related compounds | Human Saliva | Successful quantification of non-volatile compounds after derivatization; LOQ of 0.1 µmol L⁻¹ for several analytes. researchgate.net |

This table is interactive. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the accurate mass of a molecule, which in turn allows for the confident determination of its elemental composition. nih.govmdpi.com

Research Findings:

HRMS provides robust accuracy and is used for both targeted and non-targeted analysis. nih.gov This technique is crucial for metabolite identification, where the exact mass of a potential metabolite can be calculated and then searched for in the HRMS data. nih.govijpras.com For example, the molecular formula of a compound can be confirmed by comparing the experimentally measured accurate mass with the theoretical mass. The molecular formula of 4'-(p-Tolyl)butyrophenone is C18H20O, and HRMS can confirm this with a high degree of certainty. nih.gov

In a study on the in vitro metabolism of two synthetic cathinones, HPLC-HRMS/MS was used for analysis. The mass spectrometer was operated at a resolution of 140,000 full width at half maximum (FWHM), enabling accurate mass measurements for metabolite identification. mdpi.com The accurate mass data, combined with fragmentation patterns from MS/MS, allows for the confident structural elucidation of metabolites. mdpi.com

Table 4: Applications of HRMS in Compound Identification

| Application | Key Advantage | Example |

| Metabolite Identification | Accurate mass measurement allows for the determination of the elemental composition of unknown metabolites. nih.govijpras.com | Identifying metabolites of nefazodone (B1678010) by calculating expected mass shifts from the parent drug. nih.gov |

| Structural Elucidation | Combination of accurate mass and fragmentation patterns provides detailed structural information. mdpi.com | Characterizing 30 different metabolites of a drug candidate in various biological samples. mdpi.com |

| Quantitative Analysis | Simultaneous quantitative analysis and untargeted compound identification are possible. mdpi.com | Validated LC-HRMS method for quantifying uremic toxins in human serum with a wide measurement range. mdpi.com |

This table is interactive. Users can sort and filter the data.

Mechanistic Investigations and Preclinical Pharmacological Characterization

Molecular Target Identification and Binding Studies

There is no available information on the molecular targets of 4'-Methyl-4-(p-tolyl)butyrophenone.

Receptor Binding Affinities (e.g., Dopamine (B1211576) Receptors D1, D2; Serotonin (B10506) Receptors)

No studies have been published that report the binding affinities of this compound for dopamine receptors (D1, D2) or serotonin receptors. Therefore, a data table for its receptor binding profile cannot be generated.

Enzyme Inhibition or Activation Profiling (e.g., Cytochrome P450 enzymes, other relevant metabolic enzymes)

Information regarding the inhibitory or activating effects of this compound on enzymes, including the cytochrome P450 family or other metabolic enzymes, is not available in the scientific literature. Consequently, no data table on enzyme profiling can be provided.

In Vitro Cellular and Biochemical Assays for Functional Characterization

There are no published in vitro studies to characterize the functional activity of this compound.

Cell-Based Assays for Receptor Activation or Signaling Pathways

No cell-based assays have been reported that investigate the ability of this compound to activate or modulate receptor-mediated signaling pathways.

Preclinical Models for Elucidating Mechanisms of Action (excluding clinical and toxicological endpoints)

There is no information available from preclinical models that would help to elucidate the mechanism of action of this compound.

Behavioral and Neurochemical Investigations in Animal Models (e.g., effects on central nervous system neurotransmitter systems)

Extensive searches of publicly available scientific literature and preclinical data repositories did not yield specific studies investigating the behavioral and neurochemical effects of this compound in animal models. Consequently, there is no detailed research information or data to present regarding its impact on central nervous system neurotransmitter systems.

The butyrophenone (B1668137) chemical class, to which this compound belongs, includes a number of well-characterized antipsychotic drugs. wikipedia.org These compounds, such as the widely used classical antipsychotic haloperidol (B65202), typically exert their effects through antagonism of dopamine D2 receptors in the central nervous system. youtube.comnih.gov Animal models are crucial in the preclinical pharmacological characterization of such compounds, helping to predict both therapeutic efficacy and potential side effects. nih.govmdpi.com

Investigations in animal models for other butyrophenone derivatives have historically involved a range of behavioral and neurochemical assessments. For instance, the effects of butyrophenones on the caudate nucleus, a key structure in the brain's motor and reward systems, have been examined in cats. nih.gov Studies in rodents are commonly used to assess antipsychotic potential and the risk of inducing extrapyramidal side effects, which are motor impairments associated with dopamine receptor blockade. nih.gov Furthermore, the interaction of butyrophenone derivatives with other neurotransmitter systems, such as the serotonin and N-methyl-D-aspartate (NMDA) receptor systems, has been a subject of investigation to understand the broader pharmacological profile of this class of compounds. nih.govnih.gov

However, it is critical to note that the specific substitutions on the butyrophenone scaffold, such as the 4'-methyl and 4-(p-tolyl) groups in the compound of interest, can significantly alter its pharmacological properties, including its affinity for various receptors and its resulting behavioral and neurochemical effects. nih.gov Without direct experimental evidence for this compound, any discussion of its specific actions would be speculative and fall outside the scope of this scientifically rigorous article.

Research Findings Summary

| Compound | Animal Model | Key Findings | Neurotransmitter System Implication |

|---|---|---|---|

| This compound | Not Available | No specific preclinical behavioral or neurochemical data are publicly available. | Unknown |

Neurochemical Interaction Profile

| Neurotransmitter System | Receptor Subtype | Interaction for this compound |

|---|---|---|

| Dopaminergic | D2 | Data Not Available |

| Serotonergic | 5-HT2A | Data Not Available |

| Glutamatergic | NMDA | Data Not Available |

Computational and Theoretical Chemistry of 4 Methyl 4 P Tolyl Butyrophenone

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein receptor or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

A thorough search for studies involving 4'-Methyl-4-(p-tolyl)butyrophenone yielded no specific molecular docking or MD simulation results. Such research would typically involve:

Identification of Potential Biological Targets: Determining proteins or enzymes with which the compound might interact.

Prediction of Binding Modes: Visualizing the most likely orientation of the compound within the active site of a target.

Calculation of Binding Affinity: Estimating the strength of the interaction between the compound and its target.

Analysis of Interaction Stability: Using MD simulations to observe the dynamic behavior of the ligand-target complex over time.

Without such studies, the potential biological activities and mechanisms of this compound remain speculative from a computational standpoint.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. These calculations can elucidate its electronic structure, stability, and reactivity.

Conformational Landscape Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis identifies the most stable spatial arrangements of a molecule's atoms. For this compound, this would involve:

Mapping the Potential Energy Surface: Identifying all possible low-energy conformations.

Determining Global and Local Minima: Pinpointing the most stable and other energetically favorable conformations.

Analyzing Dihedral Angles: Understanding the rotational flexibility around key chemical bonds.

No dedicated conformational analysis studies for this compound were found.

Prediction of Reaction Pathways and Metabolic Vulnerabilities

Quantum chemical methods can be used to predict the most likely sites of metabolism on a molecule. This is achieved by calculating the reactivity of different atoms and bonds, which can indicate where metabolic enzymes are most likely to act. Key parameters often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which indicate regions susceptible to electrophilic and nucleophilic attack, respectively.

Atomic Charges and Fukui Functions: These descriptors help in identifying reactive sites within the molecule.

While there are general studies on the metabolism of related synthetic cathinones, specific computational predictions of metabolic pathways for this compound are not available.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are crucial in the early stages of drug development to assess the pharmacokinetic profile of a compound. These models use the chemical structure to estimate properties such as:

Aqueous Solubility: The ability of the compound to dissolve in water.

Gastrointestinal Absorption: The likelihood of the compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier Permeability: The potential for the compound to cross into the central nervous system.

Interaction with Metabolic Enzymes: Predicting whether the compound is a substrate or inhibitor of key enzymes like cytochrome P450s.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

A variety of established software and web servers exist for these predictions. However, a specific and consolidated in silico ADME profile for this compound has not been published. Below is a hypothetical table illustrating the types of data that would be generated from such an analysis.

Table 1: Hypothetical In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | Data not available | |

| LogP (Octanol/Water Partition Coefficient) | Data not available | |

| Aqueous Solubility (LogS) | Data not available | |

| Human Intestinal Absorption (%) | Data not available | |

| Blood-Brain Barrier (BBB) Permeation | Data not available | |

| P-glycoprotein Substrate | Data not available | |

| CYP2D6 Inhibitor | Data not available | |

| CYP3A4 Inhibitor | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual research findings.

Future Research Directions and Unexplored Academic Avenues

Development of Next-Generation 4'-Methyl-4-(p-tolyl)butyrophenone Analogues

The synthesis and evaluation of novel analogues of this compound represents a promising frontier for discovering compounds with enhanced therapeutic profiles. Building upon existing knowledge of structure-activity relationships (SAR) within the butyrophenone (B1668137) class, researchers can systematically modify the core structure to optimize desired biological activities and minimize off-target effects. nih.govsemanticscholar.orgnih.gov

One strategy involves the bioisosteric replacement of key functional groups. For instance, replacing the piperidine (B6355638) ring in related compounds like haloperidol (B65202) with bioisosteric equivalents has been explored to create analogues with different receptor binding profiles. nih.gov Similarly, modifications to the phenyl ring and the butyrophenone chain of this compound could yield analogues with altered potencies and selectivities. nih.gov The synthesis of novel butyrophenone derivatives, including those with azasteroid moieties, has also shown potential for developing new antipsychotic agents. worldresearchlibrary.orgiomcworld.org

Future research could focus on creating a library of this compound analogues by introducing a variety of substituents on the aromatic rings and modifying the length and branching of the ketone chain. These analogues would then be subjected to rigorous screening to identify compounds with improved efficacy and potentially novel therapeutic applications beyond the traditional scope of butyrophenones.

A study on a homopiperazine (B121016) analog of haloperidol, SYA 013, demonstrated how structural modifications influence binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This research provides a framework for exploring similar modifications to this compound.

Table 1: Potential Analogues of this compound and Research Focus

| Analogue Type | Modification Strategy | Research Focus |

| Aromatic Ring Substituents | Introduction of halogens, alkyl groups, or other functional groups on the tolyl and/or phenyl rings. | To investigate the impact on receptor binding affinity and selectivity. |

| Ketone Chain Modification | Varying the length and branching of the butyrophenone chain. | To explore the effects on pharmacokinetic properties and target engagement. |

| Bioisosteric Replacements | Substitution of the ketone or aromatic rings with other isosteres. | To identify novel scaffolds with unique biological activities. |

| Hybrid Molecules | Conjugation of the butyrophenone moiety with other pharmacophores. | To develop compounds with dual or synergistic modes of action. |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

To gain a deeper understanding of the molecular mechanisms of this compound, the integration of advanced 'omics' technologies is crucial. nih.gov These technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the cellular responses to a compound, moving beyond single-target interactions. mdpi.comnih.govnih.gov

Transcriptomics and Proteomics: These approaches can reveal how this compound alters gene and protein expression profiles within cells and tissues. mdpi.comnih.gov By identifying differentially expressed genes and proteins, researchers can uncover the signaling pathways and cellular processes modulated by the compound. This information is invaluable for elucidating its mechanism of action and identifying potential biomarkers of its activity. nih.gov For example, transcriptomic and proteomic analyses have been used to understand the mechanisms of action of other compounds, revealing effects on pathways such as fatty acid biosynthesis and energy metabolism. mdpi.com

Metabolomics: This technology focuses on the comprehensive analysis of small-molecule metabolites in a biological system. nih.govmdpi.com By studying the metabolome, researchers can identify changes in metabolic pathways induced by this compound. mdpi.comnih.gov This can provide insights into the compound's effects on cellular energy, lipid metabolism, and other key biochemical processes. nih.gov The KEGG PATHWAY database can be a valuable resource for interpreting these metabolic changes. genome.jp

The integration of these omics datasets can provide a holistic understanding of the biological effects of this compound, leading to a more complete picture of its therapeutic potential and possible off-target effects. mdpi.com

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Insights |

| Transcriptomics | Analysis of global gene expression changes in response to the compound. | Identification of regulated genes and pathways; understanding of transcriptional control mechanisms. |

| Proteomics | Profiling of protein expression and post-translational modifications. | Elucidation of affected signaling cascades and cellular machinery. |

| Metabolomics | Comprehensive analysis of endogenous and exogenous metabolites. | Understanding of metabolic reprogramming and identification of biomarkers of effect. |

Advanced Computational Modeling and Artificial Intelligence in Butyrophenone Research

The application of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the study of butyrophenones, including this compound. researchgate.netresearchgate.net These in silico approaches can accelerate the drug discovery process by predicting the biological activities of novel compounds, optimizing their properties, and providing insights into their mechanisms of action. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By developing QSAR models for this compound and its analogues, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a molecule like this compound binds to its target protein at the atomic level. mdpi.commdpi.comresearchgate.netbiointerfaceresearch.com This provides valuable information about the key interactions that determine binding affinity and selectivity, guiding the design of more potent and specific analogues. mdpi.com

Table 3: Computational and AI Approaches in Butyrophenone Research

| Computational Approach | Application in Butyrophenone Research | Expected Outcome |

| QSAR Modeling | Predicting the biological activity of novel this compound analogues. | Rapid identification of promising candidates for synthesis and testing. |

| Molecular Docking | Simulating the binding of this compound to its target(s). | Understanding of binding modes and guidance for structure-based design. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex over time. | Insights into the stability of binding and the role of conformational changes. |

| Machine Learning/AI | Screening large compound libraries and generating novel molecular structures. | Accelerated discovery of new butyrophenone-based drug candidates. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its analogues, paving the way for the development of new and improved therapies.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Methyl-4-(p-tolyl)butyrophenone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous butyrophenone derivatives are synthesized via ketone formation using acyl chlorides and aryl substrates under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) . Optimization includes varying solvents (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and p-tolyl groups) via chemical shifts and splitting patterns.

- IR : Confirms carbonyl (C=O) stretch near 1680–1720 cm⁻¹.

- Mass Spectrometry : Determines molecular ion ([M⁺]) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure using SHELX or ORTEP-III for refinement .

Q. How does this compound compare structurally and pharmacologically to its analogs?

- Methodology : Compare functional groups and receptor affinities using data from structural analogs (Table 1). For example, replacing methylsulfonyl with fluorine alters dopamine receptor selectivity .

Table 1: Structural Analog Comparison

| Compound | Key Substituents | Receptor Affinity |

|---|---|---|

| This compound | Methyl, p-tolyl | Dopamine D₂, Serotonin 5-HT₂A |

| 4'-Fluorobutyrophenone | Fluorine | Higher D₂ selectivity |

| 4'-Chloro-4-pyrrolidinyl | Chlorine, pyrrolidinyl | Mixed σ receptor activity |

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data across studies?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293) and radioligands (e.g., [³H]spiperone for D₂ receptors).

- Purity Validation : Ensure compound purity (>98% via HPLC) to exclude confounding impurities .

- Statistical Analysis : Apply ANOVA or Bayesian models to account for inter-study variability .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability using logP values (~3.2 estimated via ChemAxon).

- Docking Studies (AutoDock Vina) : Predicts binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

Q. How is crystallographic data for this compound refined to resolve electron density ambiguities?

- Methodology : Use SHELXL for least-squares refinement, applying restraints to anisotropic displacement parameters. ORTEP-III visualizes thermal ellipsoids to detect disorder in the p-tolyl group .

Q. What toxicological assessments are essential for preclinical studies of this compound?

- Methodology :

- Acute Toxicity (OECD 423) : Administer graded doses (10–1000 mg/kg) to rodents, monitoring for neuroleptic effects (e.g., catalepsy) .

- Genotoxicity (Ames Test) : Evaluate mutagenicity using S. typhimurium strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。